molecular formula C6H11ClO B14512872 2-[(2-Chloroethenyl)oxy]-2-methylpropane CAS No. 62613-92-7

2-[(2-Chloroethenyl)oxy]-2-methylpropane

Cat. No.: B14512872
CAS No.: 62613-92-7
M. Wt: 134.60 g/mol
InChI Key: AMBNTSVOZIUZDL-UHFFFAOYSA-N
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Description

2-[(2-Chloroethenyl)oxy]-2-methylpropane is an organic compound with a unique structure that includes a chloroethenyl group and a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroethenyl)oxy]-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropene in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Elimination: Strong bases such as sodium ethoxide are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution: Products include ethers or other substituted derivatives.

    Elimination: Alkenes are the primary products.

    Oxidation: Alcohols or ketones are formed.

Scientific Research Applications

2-[(2-Chloroethenyl)oxy]-2-methylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethenyl)oxy]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: Similar structure but lacks the ethenyl group.

    2-Chloroethanol: Contains the chloroethenyl group but lacks the methylpropane backbone.

    2-Methylpropene: Contains the methylpropane backbone but lacks the chloroethenyl group.

Uniqueness

2-[(2-Chloroethenyl)oxy]-2-methylpropane is unique due to the presence of both the chloroethenyl group and the methylpropane backbone, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62613-92-7

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

2-(2-chloroethenoxy)-2-methylpropane

InChI

InChI=1S/C6H11ClO/c1-6(2,3)8-5-4-7/h4-5H,1-3H3

InChI Key

AMBNTSVOZIUZDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC=CCl

Origin of Product

United States

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